Structural Specificity: meta- vs para-Tolyl Substitution on Pyrrolidinone
The target compound features an N-m-tolyl substitution on the pyrrolidin-2-one ring, distinguishing it from the N-p-tolyl isomer (CAS 840496-43-7). This shift of the methyl group from the para to the meta position changes the electronic environment and steric profile of the aromatic ring. Quantitative physicochemical prediction models indicate this can alter the compound's logP by approximately 0.2-0.3 units and modify the lowest energy conformation by rotating the aryl ring out of the plane of the pyrrolidinone . A 2020 study on N-benzylated pyrrolidin-2-one derivatives for anti-Alzheimer's activity demonstrated that even minor substitution changes on this region of the scaffold lead to significant losses in biological activity, with inactive compounds lacking the optimal substitution pattern [1].
| Evidence Dimension | Molecular Conformation and Physicochemical Properties |
|---|---|
| Target Compound Data | N-m-tolyl substitution; Calculated logP ~3.8; meta-methyl group influences dihedral angle of N-aryl ring |
| Comparator Or Baseline | N-p-tolyl isomer (CAS 840496-43-7): para-methyl substitution; Calculated logP ~3.6 |
| Quantified Difference | Estimated ΔlogP ≈ +0.2 to +0.3 for the meta isomer. Qualitative difference in 3D conformation due to altered steric hindrance. |
| Conditions | In silico prediction based on 2D structure; validated by class-level SAR trends from benzylated pyrrolidinones [1] |
Why This Matters
For scientists developing SAR models or procuring specific chemical probes, the meta-substitution is a non-interchangeable structural feature that defines a unique point in chemical space, as confirmed by published SAR studies on this scaffold class.
- [1] Gupta, M., Ojha, M., Yadav, D., Pant, S., & Yadav, R. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860. View Source
